

HMR 1556: A Technical Guide to Investigating Ventricular Repolarization

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Compound of Interest		
Compound Name:	HMR 1556	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **HMR 1556**, a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs). This document details the electrophysiological properties of **HMR 1556**, its mechanism of action, and its application in the investigation of ventricular repolarization. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize **HMR 1556** in their studies.

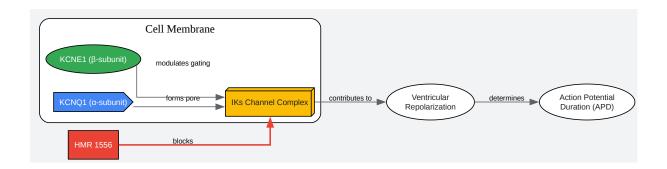
Introduction to HMR 1556

HMR 1556, with the chemical name (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide, is a chromanol derivative that has emerged as a critical tool in cardiac electrophysiology research.[1][2] Its high potency and selectivity for the IKs channel make it superior to other IKs blockers like chromanol 293B, which also exhibits effects on the transient outward current (Ito).[3][4] The IKs current, a key outward potassium current, plays a significant role in the repolarization of the cardiac action potential, particularly during sympathetic stimulation and at slower heart rates.[3][5] Understanding the function of IKs is crucial for elucidating the mechanisms of cardiac arrhythmias and for the development of novel antiarrhythmic therapies. HMR 1556 serves as an invaluable pharmacological probe for these investigations.

Mechanism of Action



The primary mechanism of action of **HMR 1556** is the potent and selective blockade of the IKs potassium channel.[6] The IKs channel is a voltage-gated potassium channel composed of the pore-forming α -subunit KCNQ1 and the auxiliary β -subunit KCNE1. This channel is responsible for the slow component of the delayed rectifier potassium current, which contributes to the repolarization of the cardiac action potential, thereby determining the action potential duration (APD).



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Figure 1: Signaling pathway of **HMR 1556** action on the IKs channel.

By blocking the IKs channel, **HMR 1556** inhibits the outward flow of potassium ions during the plateau phase of the action potential. This leads to a prolongation of the action potential duration, a key mechanism of class III antiarrhythmic drugs.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of **HMR 1556** on various cardiac ion channels and its impact on action potential duration.

Inhibitory Potency (IC50) of HMR 1556



Species	Preparation	Target Current	IC50	Reference
Guinea Pig	Ventricular Myocytes	IKs	34 nM	[1][6]
Canine	Ventricular Myocytes	IKs	10.5 nM	[3][4][6]
Human (expressed in Xenopus oocytes)	Xenopus Oocytes	IKs (hminK)	120 nM	[1]
Guinea Pig	Atrial Myocytes	IKs	6.8 nM	[7]
Canine	Ventricular Myocytes	lKr	12.6 μΜ	[3][4]
Canine	Ventricular Myocytes	Ito	33.9 μΜ	[3][4]
Canine	Ventricular Myocytes	ICa,L	27.5 μΜ	[3]

Selectivity of HMR 1556



Species	Preparation	Non-Target Current	Concentrati on of HMR 1556	% Inhibition	Reference
Rat	Ventricular Myocytes	lto	10 μΜ	25%	[1]
Rat	Ventricular Myocytes	Isus	10 μΜ	36%	[1]
Guinea Pig	Cardiomyocyt es	L-type Ca2+ channel	10 μΜ	31%	[1]
Canine	Ventricular Myocytes	IK1	Not specified	Unaffected	[3][4]
Human	Atrium	lto, IKur, IK1	10 μΜ	Not significantly affected	[7]
Human (expressed in Xenopus oocytes)	Xenopus Oocytes	hERG, Kv1.5, Kv1.3, Kir2.1, HCN2	10 μΜ	Little to no block	[1]

Effects of HMR 1556 on Action Potential Duration (APD) and Monophasic Action Potential Duration (MAPD)



Species	Preparati on	Paramete r	HMR 1556 Concentr ation	Pacing/C onditions	Effect	Referenc e
Guinea Pig	Right Papillary Muscles	APD90	1 μΜ	0.5-7 Hz	19-27% prolongatio n	[1]
Guinea Pig	Right Papillary Muscles	APD90	1 μΜ	0.5 Hz (with Isoproteren ol)	47% prolongatio n	[1]
Guinea Pig	Langendorf f-perfused Hearts	MAPD90	0.1 μΜ	Spontaneo usly beating	3% prolongatio n	[1]
Guinea Pig	Langendorf f-perfused Hearts	MAPD90	1 μΜ	Spontaneo usly beating	10% prolongatio n	[1]
Rabbit	Langendorf f-perfused Hearts	MAPD90	10-240 nM	200-500 ms cycle lengths	No significant prolongatio n alone	[8]
Rabbit	Langendorf f-perfused Hearts	MAPD90	100 nM	In the presence of Dofetilide (7.5 nM)	Further prolongatio n, especially at longer cycle lengths	[8]
Canine	Conscious Dogs	QT Interval	3, 10, or 30 mg/kg PO	-	Dose- dependent prolongatio n	[5][9]



				300 to		
Human	Ventricular	APD	100 nM	5000 ms	<12 ms	[10]
	Trabeculae		and 1 μM	cycle	change	
				lengths		

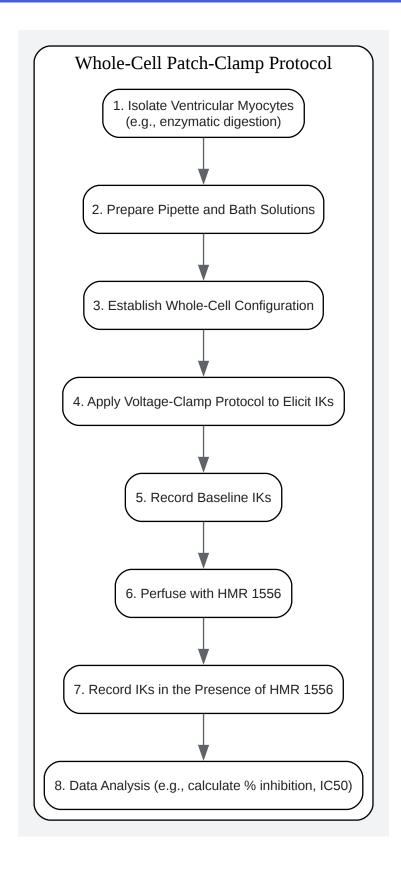
Experimental Protocols

Detailed methodologies for key experiments investigating the effects of **HMR 1556** are provided below.

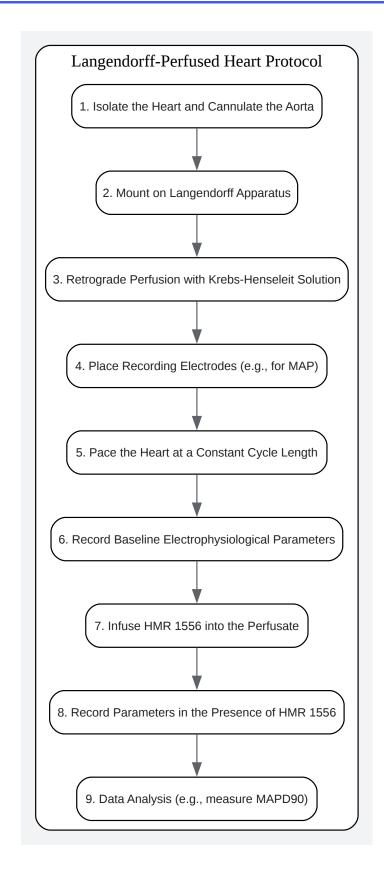
Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of **HMR 1556** on IKs in isolated ventricular myocytes.









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